molecular formula C7H8ClN3O B13892440 3-Amino-6-chloro-4-methylpyridine-2-carboxamide

3-Amino-6-chloro-4-methylpyridine-2-carboxamide

Cat. No.: B13892440
M. Wt: 185.61 g/mol
InChI Key: HCQMBABGHMBOBI-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-4-methylpyridine-2-carboxamide is an organic compound belonging to the pyridine family. It features a chlorine atom at the 6-position, a methyl group at the 4-position, an amino group at the 3-position, and a carboxamide group at the 2-position of the pyridine ring. This compound is known for its versatility and is used in various fields, including pharmaceutical chemistry and materials science .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-4-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like Rh/C or SnCl4/HCl, and chlorinating agents like POCl3 and PCl5 . The reaction conditions vary depending on the desired product and the type of reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, chlorination of 2-hydroxy-4-methyl-3-nitropyridine can yield 2-chloro-3-amino-4-methylpyridine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, the compound may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-Amino-6-chloro-4-methylpyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

3-amino-6-chloro-4-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H8ClN3O/c1-3-2-4(8)11-6(5(3)9)7(10)12/h2H,9H2,1H3,(H2,10,12)

InChI Key

HCQMBABGHMBOBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)C(=O)N)Cl

Origin of Product

United States

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